molecular formula C15H12N2 B14253572 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole CAS No. 352423-30-4

2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole

Cat. No.: B14253572
CAS No.: 352423-30-4
M. Wt: 220.27 g/mol
InChI Key: NEQSMFDDRBWXRH-UHFFFAOYSA-N
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Description

2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with nitrostyrenes .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. For instance, the use of manganese complexes as catalysts allows for the conversion of primary diols and amines to pyrroles with high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce N-alkylpyrroles .

Scientific Research Applications

2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole stands out due to its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

352423-30-4

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,16H

InChI Key

NEQSMFDDRBWXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC=N2)C3=CC=CN3

Origin of Product

United States

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